molecular formula C26H31NO6 B12410844 Amitriptyline-N-glucuronide-d3

Amitriptyline-N-glucuronide-d3

Cat. No.: B12410844
M. Wt: 456.5 g/mol
InChI Key: WXMXRAPAGYPAJI-SXBMQGCSSA-N
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Description

Amitriptyline-N-glucuronide-d3 is a deuterium-labeled derivative of Amitriptyline-N-glucuronide. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice to trace and quantify these molecules during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amitriptyline-N-glucuronide-d3 involves the incorporation of deuterium into the parent compound, Amitriptyline-N-glucuronide. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuterium incorporation. The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Amitriptyline-N-glucuronide-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .

Scientific Research Applications

Amitriptyline-N-glucuronide-d3 is widely used in scientific research for various applications:

    Chemistry: It serves as a tracer in studies involving the metabolism and pharmacokinetics of amitriptyline.

    Biology: The compound is used to investigate the biological pathways and interactions of amitriptyline in living organisms.

    Medicine: It aids in the development of new therapeutic drugs by providing insights into the metabolic fate of amitriptyline.

    Industry: The compound is utilized in the quality control and validation of pharmaceutical products .

Mechanism of Action

The mechanism of action of Amitriptyline-N-glucuronide-d3 is similar to that of its parent compound, amitriptyline. Amitriptyline inhibits the reuptake of neurotransmitters such as norepinephrine and serotonin, increasing their concentration at synaptic clefts in the brain. This action enhances neurotransmission and alleviates symptoms of depression and other conditions. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies .

Comparison with Similar Compounds

Amitriptyline-N-glucuronide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its use as a stable isotope-labeled compound, which provides enhanced accuracy and precision in scientific research.

Properties

Molecular Formula

C26H31NO6

Molecular Weight

456.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]-(trideuteriomethyl)azaniumyl]oxane-2-carboxylate

InChI

InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25?/m0/s1/i1D3/t21-,22-,23+,24-,25?,27?

InChI Key

WXMXRAPAGYPAJI-SXBMQGCSSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Origin of Product

United States

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